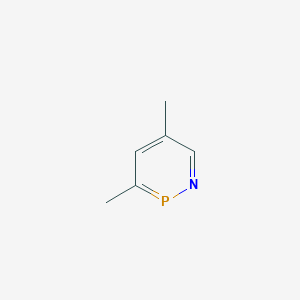

3,5-Dimethyl-1,2-azaphosphinine

Description

Historical Development of Nitrogen-Phosphorus Heterocycle Research

The exploration of heterocycles containing both phosphorus and nitrogen has a history stretching back nearly 150 years, though for much of this time, they remained in the shadow of their more common single-heteroatom counterparts like pyridine (B92270) and phosphinine. rsc.orgrsc.org Early research into these compounds was often hampered by challenging synthetic routes that required harsh reaction conditions. orgsyn.org However, the last few decades have witnessed a surge in publications concerning these unique scaffolds, driven by the development of more sophisticated synthetic methodologies. rsc.orgrsc.org This renaissance in P,N-heterocycle chemistry has unveiled a class of compounds with significant potential in various chemical disciplines. rsc.orgrsc.org

Structural Diversity and Isomerism within Azaphosphinines (1,2-, 1,3-, and 1,4-Isomers)

Azaphosphinines are defined as six-membered rings containing one nitrogen and one phosphorus atom. rsc.org Their structural diversity stems from the relative positions of these two heteroatoms, giving rise to three constitutional isomers: 1,2-azaphosphinine, 1,3-azaphosphinine, and 1,4-azaphosphinine. rsc.org The numbering indicates the position of the nitrogen atom followed by the phosphorus atom within the ring. rsc.org Among these, the 1,2-isomer is the most extensively studied, largely due to the development of a wider array of synthetic reactions for this particular scaffold. rsc.org

A crucial aspect of azaphosphinine chemistry is the ability of the phosphorus atom to exist in two primary valence states: trivalent (PIII) and pentavalent (PV). rsc.orgrsc.org This distinction, often denoted with a λ3 or λ5 in the nomenclature (e.g., 1,2λ3-azaphosphinine), significantly influences the geometry, electronic properties, and reactivity of the heterocycle. PIII-azaphosphinines are generally considered aromatic, while their PV counterparts, often existing as P-oxo species, are typically non-aromatic. rsc.org Many of the synthetic routes lead directly to the more stable PV-oxo azaphosphinines, or the PIII versions readily oxidize to this state upon exposure to air. rsc.orgrsc.org

The 1,2-azaphosphinine ring system has garnered the most significant research attention. rsc.org The adjacent placement of the nitrogen and phosphorus atoms creates a unique electronic environment. The difference in electronegativity between nitrogen and phosphorus enhances their respective nucleophilicity and electrophilicity, which in turn facilitates a variety of chemical transformations, including heteroannulation and C–H activation reactions. rsc.org This inherent reactivity has made the 1,2-azaphosphinine scaffold a versatile building block in synthetic chemistry.

Fundamental Importance of Azaphosphinines in Organic and Organometallic Chemistry

Azaphosphinines and their derivatives have proven to be of considerable importance across several chemical fields. In recent years, their applications have expanded into asymmetric catalysis, supramolecular chemistry, the development of luminescent materials, and even cellular imaging. rsc.orgrsc.orgbohrium.com The unique electronic and steric properties of the azaphosphinine core, which can be fine-tuned through substitution, make them highly effective ligands in transition metal catalysis. rsc.org For instance, chiral azaphosphinine derivatives have been successfully employed as ligands in asymmetric hydrogenation reactions. rsc.org The ability of the P=O group in PV-oxo azaphosphinines to act as a strong hydrogen-bond acceptor, coupled with the N-H donor, allows for the formation of predictable supramolecular assemblies. jocpr.com

Specific Research Focus on 3,5-Dimethyl-1,2-azaphosphinine and its Derivatives

While much of the literature focuses on the broader class of azaphosphinines, the specific derivative This compound serves as a prime example for understanding the fundamental chemistry of this heterocyclic system. Its synthesis can be envisioned through established cycloaddition strategies. A common and historically significant method for constructing the 1,2-azaphosphinine ring is the [4+2] Diels-Alder reaction. rsc.orglibretexts.org

A plausible synthetic route to a PV derivative of this compound would involve the reaction of a substituted 1-aza-1,3-diene with an appropriate phosphorus-containing dienophile, or more commonly, the reaction of a phosphorus-containing diene with an alkyne. One of the earliest and most typical methods involves the [4+2] cycloaddition between an N-vinyl-phosphazene and an alkyne. rsc.org For the synthesis of the title compound, a precursor like 3,5-dimethylpyrazole (B48361) can be synthesized from the condensation of hydrazine (B178648) with acetylacetone. orgsyn.orgyoutube.com

The reactivity of this compound is expected to mirror that of other 1,2-azaphosphinines. The phosphorus center can be targeted for functionalization, and the nitrogen lone pair allows for coordination to metal centers, making it a valuable ligand in catalysis. rsc.org The methyl groups at the 3- and 5-positions will influence the electronic properties and steric environment of the ring, which can be strategically utilized in the design of catalysts and functional materials.

Data Tables

Table 1: Isomers of Azaphosphinine

| Isomer | Nitrogen Position | Phosphorus Position | Relative Stability/Focus of Study |

| 1,2-Azaphosphinine | 1 | 2 | Most studied isomer due to diverse synthetic routes. rsc.org |

| 1,3-Azaphosphinine | 1 | 3 | Less common in the current literature. rsc.org |

| 1,4-Azaphosphinine | 1 | 4 | More studied than the 1,3-isomer. rsc.org |

Table 2: General Properties of PIII vs. PV Azaphosphinines

| Property | PIII (λ3) Azaphosphinines | PV (λ5) Azaphosphinines (e.g., P-oxo) |

| Aromaticity | Generally Aromatic | Generally Non-Aromatic |

| Geometry at P | Pyramidal | Tetrahedral |

| Reactivity | Acts as a dienophile in Diels-Alder reactions. nih.gov | Often the thermodynamic product; stable. rsc.org |

| Oxidation State | Prone to oxidation to PV. rsc.org | Stable oxidation state. rsc.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

116432-46-3 |

|---|---|

Molecular Formula |

C6H8NP |

Molecular Weight |

125.11 g/mol |

IUPAC Name |

3,5-dimethylazaphosphinine |

InChI |

InChI=1S/C6H8NP/c1-5-3-6(2)8-7-4-5/h3-4H,1-2H3 |

InChI Key |

RFJBQRNNCKPYNO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=PN=C1)C |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of Azaphosphinines

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone in the structural elucidation of organophosphorus compounds, including azaphosphinines. researchgate.net By analyzing the magnetic properties of atomic nuclei, particularly ¹H, ¹³C, and ³¹P, chemists can deduce the connectivity of atoms and the stereochemistry of the molecule.

Proton (¹H) NMR Characterization

Proton NMR spectroscopy provides valuable information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the context of 3,5-Dimethyl-1,2-azaphosphinine, the chemical shifts and coupling constants of the protons on the heterocyclic ring and the methyl substituents are key identifiers.

Interactive Data Table: Representative ¹H NMR Data for Azaphosphinine Derivatives

| Compound/Fragment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 (in a 1,2-azaphosphinine) | 7.81 | d | 8.0 |

| H-5 (in a 1,2-azaphosphinine) | 5.72 | d | 8.0 |

| Methyl Protons | ~2.0-2.5 | s | - |

Note: The data presented are illustrative and may vary depending on the specific derivative and solvent used.

Carbon-13 (¹³C) NMR Analysis of Carbon Frameworks

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon atoms in the azaphosphinine ring are particularly informative. The carbons bonded to the heteroatoms (nitrogen and phosphorus) will have characteristic chemical shifts. For example, the carbon atom adjacent to the nitrogen (C6) and the carbon atom adjacent to the phosphorus (C3) will resonate at different frequencies compared to the other ring carbons. The carbon atoms of the methyl groups will appear at the higher field (lower ppm) end of the spectrum. youtube.comdocbrown.info

Interactive Data Table: Typical ¹³C NMR Chemical Shifts for Azaphosphinine Ring Carbons

| Carbon Atom | Typical Chemical Shift Range (δ, ppm) |

| C3 | 160-170 (shows large ¹JCP coupling) |

| C4 | 125-135 |

| C5 | 120-130 |

| C6 | 140-150 |

| Methyl Carbons | 20-30 |

Note: These are approximate ranges and can be influenced by substituents and solvent effects.

Phosphorus-31 (³¹P) NMR Spectroscopy: Chemical Shifts and Coupling Constants

Phosphorus-31 NMR is an indispensable tool for characterizing organophosphorus compounds due to the 100% natural abundance and spin ½ of the ³¹P nucleus. wikipedia.org The chemical shift of the phosphorus atom in this compound provides direct information about its coordination number and electronic environment. researchgate.netslideshare.net

The ³¹P chemical shift for a λ³-azaphosphinine typically appears in a characteristic downfield region. researchgate.net Furthermore, coupling between the phosphorus nucleus and adjacent protons (e.g., ¹JPH, ²JPH, ³JPH) or carbons (e.g., ¹JPC, ²JPC) can be observed, providing crucial structural information. For instance, a large one-bond coupling constant (¹JPC) would be expected between the phosphorus and the C3 carbon. researchgate.net

Interactive Data Table: ³¹P NMR Data for Azaphosphinine Derivatives

| Parameter | Typical Value |

| ³¹P Chemical Shift (δ, ppm) | +150 to +250 |

| ¹JPC (to C3) | ~165 Hz |

| ²JPP (in trans-disposed phosphines) | ~528 Hz |

Note: The chemical shifts are referenced to 85% H₃PO₄. wikipedia.org

X-ray Crystallography for Definitive Solid-State Structural Determination

For this compound, an X-ray crystal structure would definitively confirm the planarity of the azaphosphinine ring, a feature that has been computationally predicted to be weakly aromatic. nsf.gov It would also provide precise measurements of the C-C, C-N, C-P, and N-P bond lengths, which are critical for understanding the bonding and reactivity of the molecule. The analysis of related anionic λ⁴-phosphinines by X-ray diffraction has provided valuable insights into the coordination of cations to the phosphacyclohexadienyl ring. capes.gov.br

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. researchgate.netsapub.org

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular weight. The fragmentation of this molecular ion under electron impact would likely involve the loss of small, stable neutral molecules or radicals. miamioh.edudocbrown.info For example, the loss of a methyl radical (•CH₃) or the cleavage of the heterocyclic ring could lead to characteristic fragment ions. The fragmentation pathways are often influenced by the nature of the substituents on the ring. arkat-usa.org

Infrared (IR) and UV-Visible Spectroscopy in Azaphosphinine Research

Infrared (IR) and UV-Visible spectroscopy provide complementary information about the functional groups and electronic properties of azaphosphinines.

IR spectroscopy is used to identify the characteristic vibrational frequencies of the bonds within the molecule. nih.govmu-varna.bg For this compound, the IR spectrum would show absorption bands corresponding to C-H stretching and bending vibrations of the methyl groups and the aromatic ring. The C=C and C=N stretching vibrations within the azaphosphinine ring would also give rise to characteristic absorptions. scielo.org.za

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. mu-varna.bg The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λ_max) is related to the extent of conjugation in the molecule. The study of the UV-Vis spectrum of this compound can provide insights into its electronic structure and potential aromaticity. nih.gov

Reactivity Profiles and Mechanistic Investigations of Azaphosphinines

Reactivity Governed by Phosphorus Oxidation State (PIII vs. PV)

The reactivity of 1,2-azaphosphinines is fundamentally influenced by the oxidation state of the phosphorus atom, which can exist in either a trivalent (PIII) or pentavalent (PV) state. rsc.orgacs.org This distinction governs the electronic properties and subsequent chemical behavior of the heterocyclic ring.

PIII Azaphosphinines: In the trivalent state, the phosphorus atom possesses a lone pair of electrons, analogous to amines and phosphines. bham.ac.ukchemrxiv.org This lone pair imparts nucleophilic character to the phosphorus center, making it susceptible to electrophilic attack and oxidation. rsc.orgmdpi.com The PIII isomers are generally less stable and can be readily oxidized, even by atmospheric oxygen, to the more stable PV form. rsc.org Their reactivity is characterized by participation in reactions typical of trivalent phosphorus compounds, including coordination to metal centers and reactions with electrophiles. chemrxiv.orgmdpi.com

PV Azaphosphinines: The pentavalent state, most commonly encountered as the phosphonyl oxide (PV=O), represents a more oxidized and stable form of the heterocycle. rsc.orguoregon.edu The P=O bond is highly polarized, which significantly influences the electronic distribution within the ring. rsc.org This polarization enhances the hydrogen-bond accepting capability of the phosphonyl oxygen, a feature that can direct supramolecular assembly. uoregon.edu The PV-oxo azaphosphinines are often the direct products of synthesis or the result of oxidation of their PIII counterparts. rsc.orgacs.org The reduction of these stable PV oxides back to the PIII state requires specific reducing agents. rsc.org

| Oxidation State | Key Characteristics | Typical Reactivity |

| PIII | Nucleophilic phosphorus center (lone pair) | Oxidation, Electrophilic Attack, Ligand for Metals |

| PV (as P=O) | Stable, polarized P=O bond, H-bond acceptor | Reduction, participation in H-bonding |

Cycloaddition and Cycloreversion Reactions

Cycloaddition reactions are a cornerstone of 1,2-azaphosphinine chemistry, providing pathways for the construction of the ring itself and for its further functionalization. rsc.org These heterocycles can participate in concerted cycloadditions, such as the Diels-Alder reaction, acting as either the diene or the dienophile component. nih.govyoutube.combeilstein-journals.org

One of the foundational methods for synthesizing the 1,2λ5-azaphosphinine ring involves a Diels-Alder reaction where an N-vinyl-phosphazene serves as the diene component. rsc.org This approach, first demonstrated by Kobayashi and Nitta in 1985, involves reacting the phosphazene diene with various substituted alkynes (dienophiles) to yield the corresponding 1,2λ5-azaphosphinine derivatives in modest to good yields. rsc.org The regioselectivity of this cycloaddition is influenced by the electronic nature of the phosphazene and the dienophile. rsc.org

Furthermore, the phosphorus-containing double bond within a pre-formed 1,3λ3-azaphosphinine ring can act as a dienophile, reacting with dienes like 2,3-dimethyl-1,3-butadiene (B165502) to form bicyclic adducts. rsc.org This reactivity highlights the versatility of the azaphosphinine scaffold in pericyclic reactions.

Table 4.2.1: Examples of Cycloaddition Reactions in Azaphosphinine Chemistry

| Reaction Type | Role of Azaphosphinine Precursor | Dienophile/Diene | Product Type | Reference |

|---|---|---|---|---|

| [4+2] Diels-Alder | N-Vinyl-Phosphazene (Diene) | Substituted Alkynes | 1,2λ5-Azaphosphinine | rsc.org |

| [2+2] Cycloaddition | N-methoxycarbonyl alkyldiphenylphosphazene | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | 2,2-diphenyl-1,2λ5-azaphosphinin-6-one | rsc.org |

Intramolecular Cycloadditions and Rearrangements

While intramolecular cycloadditions are a known strategy for constructing bicyclic systems from diazoalkanes with tethered alkenes, specific examples involving 3,5-dimethyl-1,2-azaphosphinine are not prominent in the reviewed literature. However, related rearrangements have been observed. For instance, certain 2,2-dimethoxy-1,2λ5-azaphosphinines, formed via Diels-Alder reactions, undergo a thermal methyl shift to produce the corresponding dihydro derivatives in high yields. rsc.org This indicates the potential for thermally induced rearrangements within the azaphosphinine system.

Oxidation and Reduction Pathways of the Azaphosphinine Ring

The phosphorus atom in the azaphosphinine ring is readily interconverted between its PIII and PV oxidation states, a process central to the compound's reactivity.

Oxidation: Trivalent 1,2-azaphosphinines are susceptible to oxidation. Exposure to mild oxidizing agents like hydrogen peroxide (H2O2) or even atmospheric oxygen can convert the PIII center to the more stable pentavalent phosphonyl oxide (PV=O). rsc.org This transformation is a common feature of azaphosphinine chemistry, with many syntheses directly yielding the oxidized PV form. rsc.orgacs.org

Reduction: The reverse transformation, the reduction of the stable PV=O group to the PIII state, is crucial for generating P-chiral phosphine (B1218219) ligands for applications like asymmetric catalysis. rsc.org A common method for this reduction involves treating the PV-oxo azaphosphinine with a mixture of a silane, such as trichlorosilane (B8805176) (HSiCl3), and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.org This method has been shown to proceed with high yield and retention of stereoconfiguration at the phosphorus center for related benzo[c]azaphosphinines. rsc.org Thionation using Lawesson's reagent to convert the P=O to a P=S group, followed by reduction, is another strategy employed. rsc.orguoregon.edu

Table 4.3.1: Common Oxidation and Reduction Reactions

| Transformation | Reagents | Product State | Key Feature | Reference |

|---|---|---|---|---|

| Oxidation | H₂O₂ or Air | PV=O | Formation of stable phosphonyl oxide | rsc.org |

| Reduction | HSiCl₃, DBU | PIII | Regenerates nucleophilic PIII center | rsc.org |

Isomerization Phenomena, including Valence Isomerism

Isomerization represents another facet of azaphosphinine reactivity. A notable example is the thermal rearrangement of 2,2-dimethoxy-1,2λ5-azaphosphinines, which upon heating, undergo a methyl shift to yield the thermodynamically more stable dihydro-azaphosphinine derivatives. rsc.org

Valence isomerism, which involves the reorganization of bonding electrons to form constitutional isomers, is a known phenomenon in heterocyclic chemistry, particularly for systems related to benzene. While specific studies detailing the valence isomers of this compound are scarce, the potential for such transformations exists given the presence of the delocalized π-system.

Electrophilic and Nucleophilic Reactivity of the Ring System

The 1,2-azaphosphinine ring possesses both electrophilic and nucleophilic sites, leading to a dualistic reactivity profile. rsc.org

Nucleophilicity: The primary nucleophilic center is the nitrogen atom, whose lone pair can react with electrophiles. For example, certain 2,2-diphenyl-1,2λ5-azaphosphinines can be reversibly protonated with acids like tetrafluoroboric acid to form the corresponding azaphosphininium salts. rsc.org In the PIII state, the phosphorus atom also behaves as a strong nucleophile. mdpi.com

Electrophilicity: The inherent difference in electronegativity between the phosphorus and nitrogen atoms enhances their respective electrophilicity and nucleophilicity. rsc.org In the common PV=O form, the phosphorus atom is electron-deficient and can be a target for nucleophiles. The reactivity of PIII compounds with electrophiles is also a key feature, often leading to an increase in the phosphorus coordination number and oxidation state. mdpi.com

Ring-Opening and Ring-Contraction/Expansion Transformations

Ring-opening, contraction, and expansion reactions are fundamental transformations in heterocyclic chemistry, allowing access to different ring sizes and structures. nih.govnih.gov Ring strain in small heterocycles like aziridines and epoxides makes them susceptible to ring-opening by nucleophiles. rsc.org For larger, six-membered rings like azaphosphinines, these transformations are less common but conceptually plausible under specific conditions.

Ring-Opening: This could potentially be achieved by cleaving the P-N or P-C bonds under harsh conditions or through specific reagents designed to attack these linkages.

Ring-Contraction: Photochemical methods or rearrangements involving intermediates like carbenes or nitrenes can induce ring contractions in nitrogen-containing heterocycles. nih.govrsc.org

Ring-Expansion: Reactions involving the insertion of atoms, such as those seen in the reaction of tetrahydropyridazinones with dimethyl acetylenedicarboxylate to form tetrahydroazepinones, provide a template for how a six-membered ring might expand to a seven-membered one. rsc.org

However, the reviewed literature does not provide specific examples of these transformations being applied to the this compound or the general 1,2-azaphosphinine scaffold.

Theoretical and Computational Chemistry Studies on Azaphosphinines

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Stability

DFT calculations are used to determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net For instance, in studies of related P,N-heterocycles, DFT computations have shown that the HOMO is often localized on the azaphosphinine core, while the LUMO can be distributed across various parts of the molecule, including fused aromatic rings. rsc.org This separation of orbitals is key to understanding the photophysical properties of these compounds. rsc.org

The stability of different isomers and derivatives can be compared by calculating their total energies. These calculations can also predict the thermodynamic feasibility of various synthetic routes. mdpi.com For example, DFT has been used to assess the stability of the pentazole ring in related nitrogen-rich heterocycles, suggesting that substituent groups can enhance delocalization and improve stability. nih.gov

Table 1: Representative Calculated Electronic Properties for a Generic 1,2-Azaphosphinine Derivative using DFT This table presents illustrative data based on typical findings for related heterocyclic systems.

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical reactivity and kinetic stability. researchgate.net |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule. |

Aromaticity and Antiaromaticity Assessment of Azaphosphinine Rings

The concept of aromaticity, central to organic chemistry, has been a subject of significant investigation for azaphosphinines. rsc.org The assessment of whether the 1,2-azaphosphinine ring system exhibits aromatic, non-aromatic, or antiaromatic character is complex, particularly for pentavalent phosphorus (PV) species. rsc.orgnsf.gov

For PV azaphosphinines, true π-delocalization through the phosphorus center is generally considered unlikely. rsc.orgnsf.gov Instead, these systems often exhibit a "facsimile of aromaticity" driven by other electronic effects, such as negative hyperconjugation. nsf.gov In this phenomenon, electron density from the lone pairs of exocyclic oxygen atoms or ring nitrogen atoms donates into adjacent sigma antibonding orbitals (σ*), creating a delocalized system that mimics aromatic stabilization without fulfilling the classical criteria. rsc.orgnsf.gov In contrast, trivalent phosphorus (PIII) analogues, such as a 1,3λ3-azaphosphinine, have been computationally shown to be planar and weakly aromatic. rsc.org

A primary computational tool for quantifying aromaticity is the Nucleus-Independent Chemical Shift (NICS). github.ionih.gov NICS calculations involve placing a "ghost" atom (with no nucleus or electrons) at the center of a ring or above the ring plane. mdpi.com The calculated magnetic shielding at this point serves as a probe for induced ring currents, a key indicator of aromaticity. github.iogithub.io A negative NICS value typically signifies a diatropic ring current and thus aromatic character, while a positive value indicates a paratropic current and antiaromaticity. Values near zero suggest a non-aromatic system.

Table 2: Illustrative NICS Values for Aromaticity Assessment of Heterocyclic Rings NICS values are powerful indicators of aromatic character. NICS(0) is calculated at the ring's geometric center, while NICS(1) is calculated 1 Å above the plane. mdpi.com

| Compound/Ring | NICS(0) (ppm) | NICS(1) (ppm) | Aromaticity Assessment |

|---|---|---|---|

| Benzene (Reference) | -7.6 | -9.7 | Aromatic |

| Cyclobutadiene (Reference) | +18.3 | +16.5 | Antiaromatic |

| Pyrrole | -15.1 | -12.5 | Aromatic |

| 1,2λ3-Azaphosphinine (Hypothetical) | -4.5 | -6.0 | Weakly Aromatic |

| 1,2λ5-Azaphosphinine (Hypothetical) | -1.2 | -2.5 | Weakly Aromatic / Non-aromatic |

Conformational Analysis and Stereochemical Insights

Computational chemistry is essential for analyzing the three-dimensional structures and stereochemistry of azaphosphinines. The 1,2-azaphosphinine ring may adopt different conformations (e.g., planar, boat, chair), and theoretical calculations can determine the relative energies of these conformers to identify the most stable arrangement.

A significant stereochemical feature of many azaphosphinines is the potential for chirality at the phosphorus center, especially in PV derivatives with multiple different substituents. uoregon.edu This creates a P-stereogenic center, leading to the existence of enantiomers (R and S). uoregon.edu Computational modeling can be used to analyze the stereochemical stability of these enantiomers and to investigate the energy barriers for their interconversion. elsevierpure.com For example, in a study on aza-orthocyclophyne, stereochemical stability was found to be consistent with the order of 1,3-steric repulsion predicted by computational models. elsevierpure.com Such insights are crucial for applications in asymmetric catalysis, where the specific stereochemistry of a ligand can determine the outcome of a reaction. rsc.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Theoretical methods can accurately predict various spectroscopic parameters, with Nuclear Magnetic Resonance (NMR) chemical shifts being a prominent example. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted into chemical shifts. nih.govresearchgate.net

These predictions are invaluable for structure elucidation. By comparing computationally predicted 1H, 13C, or 31P NMR spectra with experimental data, chemists can confirm proposed molecular structures or distinguish between different isomers. The accuracy of these predictions has improved significantly, with modern DFT methods often achieving root-mean-square deviations (RMSD) of less than 0.2 ppm for 1H shifts and under 2.0 ppm for 13C shifts relative to experimental values. nih.govnih.govfigshare.com

Table 3: Hypothetical Comparison of Experimental and DFT-Predicted 1H NMR Chemical Shifts for 3,5-Dimethyl-1,2-azaphosphinine This table illustrates how predicted shifts are compared to experimental data for structure verification.

| Proton Position | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |

|---|---|---|---|

| 3-CH3 | 2.35 | 2.38 | -0.03 |

| 4-H | 6.88 | 6.92 | -0.04 |

| 5-CH3 | 2.15 | 2.19 | -0.04 |

| 6-H | 7.50 | 7.55 | -0.05 |

Coordination Chemistry and Catalytic Applications of Azaphosphinines

Applications in Homogeneous Catalysis

Specific Catalytic Transformations (e.g., Transfer Hydrogenation, C-H Activation)

The unique electronic properties of the 1,2-azaphosphinine scaffold, stemming from the difference in electronegativity between the phosphorus and nitrogen atoms, enhance their reactivity and potential in catalytic processes. nsf.gov While the application of azaphosphinines as ligands or catalysts is a burgeoning field, their involvement in C-H activation reactions, particularly for their own synthesis, is notably established. nsf.gov

C-H Activation:

The phosphonyl and phosphinamide moieties inherent to P(V)-1,2-azaphosphinine precursors are effective directing groups for transition-metal-catalyzed C-H activation and subsequent heteroannulation. Research has demonstrated the utility of rhodium catalysts in synthesizing benzo-fused 1,2-azaphosphinine 2-oxides. In these reactions, the phosphinamide lone pair directs the catalyst to an ortho C-H bond on an adjacent aryl group, facilitating cyclization with an alkyne coupling partner.

This methodology has been shown to be robust, with good to excellent yields and tolerance for a wide variety of functional groups on both the phosphinamide substrate and the alkyne. Furthermore, the use of chiral rhodium catalysts has enabled asymmetric C-H activation, leading to the formation of chiral benzo[c]-1,2-dihydro-1,2λ5-azaphosphinine 2-oxides with high enantioselectivity. nsf.gov This highlights the intrinsic functionality of the azaphosphinine framework in advanced synthetic and catalytic contexts.

Transfer Hydrogenation:

Asymmetric transfer hydrogenation (ATH) is a powerful method for producing chiral molecules, such as alcohols and amines. researchgate.net While various transition metal complexes are highly efficient for this purpose, the application of 3,5-Dimethyl-1,2-azaphosphinine or related azaphosphinine derivatives as catalysts in transfer hydrogenation is not extensively documented in recent literature. The established ability of the azaphosphinine scaffold to participate in metal-directed C-H activation suggests potential for designing novel ligands for other catalytic transformations, including transfer hydrogenation, though this remains an area for future exploration.

Supramolecular Association and Hydrogen Bonding in Azaphosphinine Systems

The supramolecular chemistry of 1,2-azaphosphinines is dominated by strong and specific hydrogen bonding interactions, which dictate their solid-state packing and solution-phase behavior. dwjlab.com This association is primarily driven by the interaction between the acidic N–H proton, which acts as a hydrogen-bond donor, and the highly polarized P=O bond of the phosphonyl group, which is a potent hydrogen-bond acceptor. dwjlab.comuoregon.edu

This powerful N–H···O=P interaction leads to the formation of highly stable, centrosymmetric homodimers, a characteristic feature of P(V)-oxo-1,2-azaphosphinines in the solid state. uoregon.edunih.gov The strength of this dimerization is significant, with association constants measured to be one to two orders of magnitude greater than those observed for structurally similar lactams. uoregon.edu The stability of these dimers is a direct consequence of the enhanced polarity of the phosphonyl (P=O) bond compared to the carbonyl (C=O) bond in lactams. uoregon.edu

The supramolecular association can be readily studied and quantified using nuclear magnetic resonance (NMR) techniques, with both ¹H and ³¹P NMR being sensitive to the changes in the chemical environment upon dimer formation. dwjlab.com The tunability of the azaphosphinine scaffold allows for the modification of these supramolecular properties by altering substituent groups on the heterocyclic core. dwjlab.com

Below is a table detailing typical geometric parameters for the N–H···O=P hydrogen bond that facilitates dimerization, based on data from analogous phosphine (B1218219) oxide-pyrrole systems.

| Parameter | Description | Typical Value |

| D-H···A | The hydrogen bond system (Donor-Hydrogen···Acceptor) | N-H···O=P |

| d(H···A) | Distance between Hydrogen and Acceptor atom (Å) | ~1.9 - 2.1 |

| d(D···A) | Distance between Donor and Acceptor atoms (Å) | ~2.8 - 3.0 |

| ∠(D-H···A) | Angle of the hydrogen bond (°) | ~160 - 180 |

| Dimerization Constant (Kdim) | Equilibrium constant for dimer formation (M⁻¹) | 10³ - 10⁴ (in CDCl₃) |

Advanced Concepts and Future Research Directions in Azaphosphinine Chemistry

Development of Novel Synthetic Routes with High Atom Economy and Selectivity

A significant hurdle in the widespread application of azaphosphinines has been the often harsh and challenging reaction conditions required for their synthesis. uoregon.edu Early methods frequently demanded intense conditions, limiting their accessibility and broader study. uoregon.edu However, recent advancements have led to more facile synthetic pathways, enabling a more thorough investigation of these heterocycles. uoregon.edu

A key concept in modern synthetic chemistry is "atom economy," which measures the efficiency of a reaction by determining the proportion of reactant atoms incorporated into the final desired product. scranton.edu Rearrangement reactions, for instance, are considered highly efficient with 100% atom economy as all atoms of the reactant are reorganized into the product. scranton.edu The development of synthetic routes with high atom economy is a critical goal in green chemistry.

Recent strategies for synthesizing related heterocyclic compounds have included cyclizations to form P-O, O-C, P-C, and C-C bonds, as well as annulations and cycloaddition reactions. rsc.org For example, the synthesis of 3,5-dimethylpyrazole (B48361), a related nitrogen-containing heterocycle, can be achieved through the condensation of hydrazine (B178648) with acetylacetone. youtube.com Similarly, substituted azopyrazole derivatives have been synthesized from 4-substitutedaniline and acetyl acetone, followed by reactions with hydrazine hydrate (B1144303) or phenyl hydrazine. jocpr.com These examples highlight the potential for developing more efficient and selective routes to azaphosphinines.

Future research will likely focus on catalytic methods and novel reaction pathways that minimize waste and maximize the incorporation of starting materials into the final azaphosphinine structure. This will not only make the synthesis more environmentally friendly but also more cost-effective, paving the way for their use in a wider range of applications.

Exploration of Extended π-Systems and Modulation of Optoelectronic Properties

A major area of contemporary research in azaphosphinine chemistry is the exploration of their optoelectronic properties. uoregon.edubohrium.com By extending the π-conjugated system of the azaphosphinine core, researchers can fine-tune their electronic and photophysical characteristics. uoregon.edudwjlab.com This is particularly relevant for applications in organic light-emitting diodes (OLEDs), organic solar cells, and fluorescent probes. bohrium.com

The structural and optical properties of azaphosphinines are highly tunable and dependent on substitution. uoregon.edu The heterocyclic amidate core of some azaphosphinines is structurally similar to well-known fluorophores like coumarin (B35378) and carbostyril. uoregon.edu This similarity provides a foundation for designing new fluorescent materials. The incorporation of heteroatoms into organic π-conjugated molecules is a powerful strategy for modulating their chemical structures and optoelectronic properties. nih.govfigshare.com

Recent work has focused on fusing the azaphosphinine core with larger aromatic units such as pyrene, phenanthrene, and naphthalene. dwjlab.com This extension of the π-system can lead to red-shifted emissions, which is desirable for certain imaging applications. dwjlab.com For instance, a family of naphtho[2,1-e]-fused 1,2-azaphosphorine 2-oxides has been synthesized, exhibiting bright fluorescence with tunable emission wavelengths. acs.org

Furthermore, the concept of σ-π hyperconjugation has been explored in 1,4-azaphosphinines to create materials with thermally activated delayed fluorescence (TADF). nih.govfigshare.com These materials show narrow-band emission and high photoluminescence quantum yields, making them promising for use in OLEDs. nih.govfigshare.com The ability to fine-tune the TADF properties by modifying the phosphorus center highlights the versatility of the azaphosphinine scaffold. nih.govfigshare.com

| Azaphosphinine Derivative | Emission Wavelength (λem) | Quantum Yield (ΦF) | Key Feature |

| Naphtho[2,1-e]-fused 1,2-azaphosphorine 2-oxides | 441–493 nm | 0.19–0.93 | Brightly fluorescent with tunable emission acs.org |

| 1,4-Azaphosphinines with extended σ-π hyperconjugation | UV-blue to green | Up to 92% in doped PMMA | Narrow-band thermally activated delayed fluorescence (TADF) nih.govfigshare.com |

Future research will undoubtedly continue to explore the synthesis of novel π-extended azaphosphinines with tailored optoelectronic properties. This includes the development of materials with enhanced stability, higher quantum yields, and specific emission profiles for advanced applications in organic electronics and bioimaging. chemrxiv.orgchemrxiv.org

Integration of Azaphosphinine Scaffolds into Complex Molecular Architectures

The unique structural and electronic properties of azaphosphinines make them attractive building blocks for the construction of more complex molecular architectures. nih.govnih.gov The ability to functionalize the azaphosphinine ring allows for its incorporation into larger systems, leading to materials with novel properties and functions.

One area of interest is the use of azaphosphinines in the design of ligands for catalysis. Diphosphine ligands, particularly those with a P-N-P framework, have shown high catalytic activity in processes like ethylene (B1197577) oligomerization. acs.org The development of conformationally rigid backbones by directly binding a substituent at the phosphorus atom with a bridging fragment is a promising strategy in ligand design. acs.org

Furthermore, preliminary research has explored the incorporation of azaphosphinines into larger, more complex receptors for the recognition of specific molecules, such as oxyanions. dwjlab.com The strong hydrogen-bond accepting phosphonyl group and the hydrogen-bond donating N-H group provide a basis for designing selective host-guest systems. dwjlab.com

The integration of azaphosphinines into polycyclic aromatic hydrocarbons (PAHs) is another emerging area. researchgate.net Doping main-group elements like phosphorus and nitrogen into π-conjugated systems is a unique strategy to fine-tune their optoelectronic properties. researchgate.net The synthesis of diazaphosphinine-based polycyclic hydrocarbons has been achieved through mild and efficient P-N chemistry followed by photocyclization. researchgate.net

The future of this field will likely see the development of increasingly sophisticated molecular architectures based on the azaphosphinine scaffold. This could include their incorporation into polymers, dendrimers, and supramolecular assemblies, leading to new materials for applications in catalysis, sensing, and molecular recognition.

Interdisciplinary Research Foci for Azaphosphinines

The diverse properties of azaphosphinines have opened up numerous avenues for interdisciplinary research, bridging chemistry with materials science, biology, and medicine. rsc.orgnih.gov The applications of these heterocycles have expanded into areas such as asymmetric catalysis, supramolecular association, cellular imaging, and medicinal chemistry. rsc.orgnih.gov

In the realm of medicinal chemistry, PV-oxo azaphosphinines are of particular interest. rsc.orgnih.gov Many synthesized azaphosphinines either form as this pentavalent species directly or oxidize to it over time. rsc.orgnih.gov The structural similarity of some azaphosphinines to biologically active molecules suggests their potential as therapeutic agents. bohrium.com For example, pyrazole (B372694) derivatives, which share a heterocyclic nitrogen-containing ring system, have been shown to possess anti-inflammatory, antibacterial, and analgesic properties. jocpr.com

In materials science, the tunable optoelectronic properties of azaphosphinines make them prime candidates for the development of advanced organic electronic materials. bohrium.com This includes their use as emitters in OLEDs, components in organic field-effect transistors, and materials for organic solar cells. bohrium.com The ability to engineer their properties through synthetic modification is a key advantage in this field.

The use of azaphosphinine-based fluorophores as organelle-targeting fluorescent tags in live cells demonstrates their potential in chemical biology. dwjlab.com The development of non-cytotoxic and pH-stable fluorophores is a significant step towards their practical application in biological imaging. uoregon.edu

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 3,5-Dimethyl-1,2-azaphosphinine, and how can purity be optimized?

- Answer : Synthesis typically involves cyclocondensation reactions between phosphorus precursors and substituted amines or carbonyl compounds. For example, tert-butyl variants (e.g., 1-tert-butyl-3,5-dimethyl-2-oxo-2-phenyl-1,2-dihydro-1,2-azaphosphinine) are synthesized via nucleophilic substitution under inert atmospheres to prevent oxidation . Purification methods include column chromatography with silica gel (hexane/ethyl acetate gradients) and recrystallization from anhydrous solvents. Purity optimization requires strict exclusion of moisture and oxygen, monitored via NMR and HPLC-MS .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Answer : Key protocols include:

- Use of fume hoods, nitrile gloves, and chemical-resistant lab coats.

- Storage in airtight containers under nitrogen at –20°C to prevent degradation.

- Immediate neutralization of spills with inert adsorbents (e.g., vermiculite) and disposal via hazardous waste channels.

- Regular updates of Safety Data Sheets (SDS) for degradation byproducts, as prolonged storage increases toxicity risks .

Q. Which spectroscopic techniques are essential for characterizing this compound’s structural integrity?

- Answer :

- NMR : H and P NMR confirm regiochemistry and phosphorus coordination environments.

- FTIR : Identifies P=O (1150–1250 cm) and aromatic C-H stretching (3000–3100 cm) .

- XRD : Resolves crystalline structure and confirms ligand geometry in coordination complexes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of azaphosphinine derivatives?

- Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). Mitigation strategies include:

- Orthogonal assays : Compare results from enzymatic inhibition (e.g., AKT pathway ) and cellular viability assays (MTT/WST-1).

- Purity validation : Use LC-MS to rule out degradation products (e.g., penicilloic acids in related compounds ).

- Structural analogs : Benchmark against derivatives like N-(3-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide to isolate substituent effects .

Q. What role does this compound play in modulating the porosity of metal-organic frameworks (MOFs)?

- Answer : As a ligand, it influences MOF properties via:

- Pore size : Microporosity (~1.5 nm) is achievable through steric effects of methyl groups, measured via N adsorption isotherms .

- Catalytic activity : Cu-MOFs with triazole ligands show enhanced surface area (11.064 m/g) and CO adsorption, suggesting azaphosphinine’s potential in gas storage .

Q. How can computational modeling guide the design of azaphosphinine-based inhibitors for kinase targets?

- Answer :

- Docking studies : Use AutoDock Vina to predict binding affinities to AKT or EGFR kinases, leveraging structural data from similar compounds (e.g., N-(5-bromo-2,4-difluorophenyl) derivatives ).

- MD simulations : Assess stability of ligand-receptor complexes in aqueous environments (GROMACS/AMBER).

- QSAR models : Correlate substituent electronegativity (e.g., fluorine vs. methoxy groups ) with IC values for lead optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.